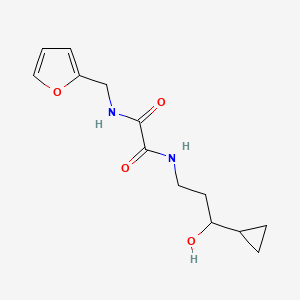
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.297 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves the following steps:
- Preparation of Cyclopropyl and Hydroxypropyl Derivatives : The cyclopropyl group is introduced through cyclization reactions, while the hydroxypropyl moiety is typically derived from propylene glycol.
- Formation of the Furan Derivative : Furan derivatives are synthesized from appropriate precursors such as furan itself or substituted furan compounds.
- Coupling Reaction : The final compound is formed by coupling the furan derivative with the oxalamide under controlled conditions, often utilizing coupling agents to facilitate the reaction .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a candidate for further research in treating inflammatory diseases .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promise in anticancer studies. In vitro assays indicate that it may induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Interaction with Enzymatic Pathways : The compound may interact with specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains. |
| Study 2 | Anti-inflammatory Effects | Reduction in cytokine levels in animal models; potential for treating chronic inflammation. |
| Study 3 | Anticancer Activity | Induction of apoptosis in breast cancer cell lines; modulation of cell cycle phases observed. |
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h1-2,7,9,11,16H,3-6,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHXIBKSWHIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














